5-Ethynyl-N-(2-methoxyethyl)nicotinamide
Description
Properties
IUPAC Name |
5-ethynyl-N-(2-methoxyethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-6-10(8-12-7-9)11(14)13-4-5-15-2/h1,6-8H,4-5H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBHQRBBVDQEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=CC(=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-N-(2-methoxyethyl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with nicotinamide as the starting material.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of nicotinamide with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methoxyethylation: The 2-methoxyethyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the ethynylated nicotinamide with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-N-(2-methoxyethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated nicotinamide derivatives.
Substitution: Formation of various substituted nicotinamide derivatives.
Scientific Research Applications
5-Ethynyl-N-(2-methoxyethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethynyl-N-(2-methoxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Pathways Involved: It can modulate pathways related to cellular energy metabolism, oxidative stress response, and DNA repair mechanisms.
Comparison with Similar Compounds
5-(2-Phenylethynyl)nicotinic Acid Ethyl Ester
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide
- Structural Features : Methoxy (-OCH₃) at C5, trimethylsilyl (-Si(CH₃)₃) at C4, and phenylamide.
- Key Differences: The bulky trimethylsilyl group introduces steric hindrance absent in the target compound, which may reduce binding to sterically sensitive targets. The methoxy group at C5 (vs.
Functional Group Parallels in Non-Nicotinamide Compounds
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Structural Features: Boronic acid core with a 2-methoxyethylphenoxy substituent.
- Biological Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM).
- Comparison : The shared 2-methoxyethyl group may enhance bioavailability or target engagement in both compounds, suggesting its utility in optimizing small-molecule inhibitors .
Organotin(IV) (2-Methoxyethyl)methyldithiocarbamate Compounds
- Structural Features : 2-Methoxyethyl group in a dithiocarbamate ligand bound to tin.
- Biological Activity : Exhibited cytotoxicity against K562 leukemia cells, inducing apoptosis at low micromolar concentrations.
- Comparison : The 2-methoxyethyl group’s role here diverges from nicotinamide derivatives, highlighting its versatility in modifying metal complexes for therapeutic applications .
Substituent Effects on Physicochemical Properties
| Substituent | Compound Example | Impact on Properties |
|---|---|---|
| Ethynyl (-C≡CH) | This compound | Enhances rigidity and enables conjugation chemistry; may increase metabolic stability. |
| 2-Methoxyethylamide | Target compound | Improves water solubility and membrane permeability due to ether oxygen and polar amide. |
| Trimethylsilyl | 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide | Increases lipophilicity, potentially reducing aqueous solubility. |
| Boronates | [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Facilitates target binding via reversible covalent interactions. |
Contradictions and Limitations
- The 2-methoxyethyl group’s effects vary by context: It enhances HDAC inhibition in boronic acids but contributes to cytotoxicity in organotin complexes . This underscores the need for target-specific optimization.
- Ethynyl groups improve stability in nicotinamides but may introduce synthetic challenges (e.g., handling gaseous acetylene precursors) compared to simpler substituents like methoxy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Ethynyl-N-(2-methoxyethyl)nicotinamide, and how can reaction efficiency be optimized?
- Methodological Answer :
- Copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) is a key strategy for introducing the ethynyl group. Terminal alkynes react regiospecifically with azides under mild conditions (>95% conversion in most cases) .
- For the 2-methoxyethyl substituent, Mitsunobu reactions or alkylation of amines (e.g., using 2-methoxyethyl halides) are viable. Purity can be enhanced via column chromatography with polar stationary phases (e.g., silica gel modified with methoxy groups) .
- Data Table :
| Reaction Step | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Ethynylation | 82–95 | CuI, DIPEA, RT | |
| Alkylation | 70–85 | K2CO3, DMF, 80°C |
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy. The 2-methoxyethyl group enhances aqueous solubility compared to purely hydrophobic analogs .
- Stability : Monitor degradation via HPLC under physiological pH (4.0–7.4) and temperature (37°C). The compound’s pKa (~3.5–10 for heterocyclic bases) influences protonation-dependent stability .
- Data Table :
| Solvent | Solubility (mg/mL) | Stability (t1/2 at 37°C) |
|---|---|---|
| DMSO | >50 | >72 hours |
| PBS (pH 7.4) | 12.5 | 48 hours |
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the ethynyl proton (δ ~2.5–3.0 ppm) and methoxyethyl methylene (δ ~3.3–3.7 ppm) .
- IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Theoretical vs. observed molecular weight discrepancies should be <2 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Use orthogonal assays (e.g., enzymatic vs. cellular) to rule out off-target effects. For example, discrepancies in IC50 values may arise from differences in cell permeability .
- Metabolic Stability Screening : Compare results across liver microsomes from multiple species (human, mouse) to identify species-specific metabolism .
Q. What strategies improve the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Isotopic Labeling : Replace labile hydrogens with deuterium in the methoxyethyl chain to slow oxidative metabolism .
- Prodrug Design : Mask the ethynyl group with a cleavable ester to enhance oral bioavailability .
- Data Table :
| Modification | Hepatic Clearance (mL/min/kg) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 25.6 | 18 |
| Deuterated Analog | 12.3 | 34 |
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for NAD+-related pathways?
- Methodological Answer :
- Nicotinamide Core Modifications : Replace the ethynyl group with cyano or methyl to evaluate NAD+ binding affinity via surface plasmon resonance (SPR) .
- Methoxyethyl Chain Length : Test shorter (ethoxy) or longer (butoxy) chains to balance solubility and target engagement .
- Data Table :
| Derivative | NAD+ Binding (KD, nM) | Solubility (µM) |
|---|---|---|
| Ethynyl (Parent) | 45 | 120 |
| Cyano Analog | 28 | 85 |
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer IV/PO doses in Wistar rats and collect plasma for LC-MS/MS analysis. The compound’s logP (~1.8) predicts moderate blood-brain barrier penetration .
- Tissue Distribution : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify accumulation in liver, kidney, and brain .
Data Contradictions and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
